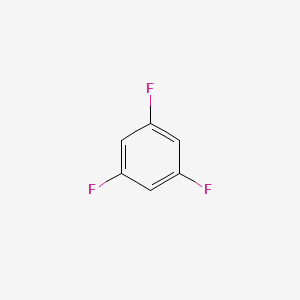

1,3,5-Trifluorobenzene

Overview

Description

1,3,5-Trifluorobenzene is an aromatic compound with the molecular formula C6H3F3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 3, and 5 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Trifluorobenzene (F3B) is the electrolyte in lithium-ion batteries . It acts as an additive to the electrolyte, enhancing its properties and performance .

Mode of Action

This compound interacts with the electrolyte in lithium-ion batteries by producing a lithium fluoride (LiF)-rich solid electrolyte interface (SEI) . This interaction enhances the thermal stability of the electrolyte, making it less likely to produce hydrogen fluoride that could damage the cathode .

Biochemical Pathways

By forming a LiF-rich SEI, it improves the stability and efficiency of the electrolyte, which is vital for the battery’s performance .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of this compound, we can consider its behavior in the lithium-ion battery system. The compound is introduced into the electrolyte, where it interacts directly with the existing components to form a LiF-rich SEI . This process enhances the overall stability and performance of the battery .

Result of Action

The introduction of this compound results in a LiF-rich SEI, which enhances the thermal stability of the electrolyte . This stability improvement reduces the likelihood of damaging the cathode with hydrogen fluoride, thereby enhancing the overall performance and lifespan of the lithium-ion battery .

Biochemical Analysis

Biochemical Properties

1,3,5-Trifluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, it can interact with nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. It can also affect the expression of specific genes, either upregulating or downregulating their transcription. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering their activity and the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and cellular damage in animal models. These effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the overall bioavailability and activity of this compound, affecting its biochemical properties and cellular effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity. The distribution of this compound within the body can affect its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of this compound can determine its specific biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trifluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,3,5-trichlorobenzene. The process typically includes the following steps :

Starting Materials: 1,3,5-Trichlorobenzene, potassium fluoride, and a suitable solvent such as sulfolane.

Reaction Conditions: The mixture is heated to 220°C in an autoclave for 48 hours under a pressure of 8 bar.

Product Isolation: The reaction mixture is cooled, and the product is distilled off under reduced pressure to obtain this compound with a yield of approximately 74%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

1,3,5-Trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in catalytic hydrogenation processes where defluorination and dechlorination occur.

Scientific Research Applications

1,3,5-Trifluorobenzene has several applications in scientific research and industry:

Electrolyte Additive: It is used as an additive in lithium-ion battery electrolytes to enhance thermal stability and form a LiF-rich solid electrolyte interface.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Spectroscopic Studies: The compound is used in high-resolution rotational Raman spectroscopy and magnetic resonance studies due to its unique fluorine atoms.

Comparison with Similar Compounds

1,3,5-Trifluorobenzene can be compared with other fluorinated benzenes:

1,2,3-Trifluorobenzene: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.

1,2,4-Trifluorobenzene: Another isomer with distinct chemical properties and uses.

Hexafluorobenzene: Fully fluorinated benzene with different physical and chemical characteristics.

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and stability, making it suitable for specialized applications.

Biological Activity

1,3,5-Trifluorobenzene (TFB), a halogenated aromatic compound, has garnered attention in various fields of research due to its unique structural and electronic properties. This article explores the biological activity of TFB, highlighting its interactions with biological systems, potential medicinal applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three fluorine atoms attached to a benzene ring at the 1, 3, and 5 positions. Its molecular formula is C₆H₃F₃. The presence of fluorine enhances the compound's electronegativity and alters its reactivity compared to non-fluorinated analogs.

Biological Activity Overview

Research on the biological activity of this compound is relatively limited but suggests potential applications in medicinal chemistry. The unique properties of TFB may allow it to interact with various biological targets through mechanisms such as halogen bonding, which can enhance the binding affinity of drugs or bioactive molecules .

Key Findings

- Antimicrobial Activity : A study indicated that certain fluorinated compounds, including TFB derivatives, exhibit antimicrobial properties. These compounds were evaluated for their effectiveness against various bacterial strains .

- Anticancer Potential : Research has shown that TFB derivatives can influence cellular mechanisms associated with cancer cell proliferation. For example, studies have explored the synthesis of TFB-based compounds that demonstrate cytotoxic effects on cancer cells .

- Radical Anion Studies : The radical anion of this compound has been investigated using electron spin resonance (ESR) spectroscopy. This research provides insights into the stability and reactivity of TFB under different conditions .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of various fluorinated aromatic compounds, including this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests that TFB could serve as a scaffold for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers synthesized several TFB derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives could induce apoptosis in cancer cells through specific signaling pathways. These results highlight the potential of TFB in drug discovery for cancer treatment.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKFFRPLNTYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190686 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

104.0 [mmHg] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-38-3 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN94C411F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-Trifluorobenzene?

A1: this compound has the molecular formula C6H3F3 and a molecular weight of 144.08 g/mol.

Q2: What is the significance of the Jahn-Teller effect in this compound cation?

A2: The Jahn-Teller effect causes a distortion in the molecular structure of the this compound cation in its ground electronic state. This effect influences the vibrational modes and energy levels of the molecule. []

Q3: How does the presence of fluorine atoms in this compound affect its interactions with small molecules like HF, H2O, and NH3?

A4: Unlike benzene with its negative quadrupole moment, this compound has a negligible quadrupole moment. Consequently, its interactions with small molecules are primarily driven by cyclic hydrogen bonding rather than dipole-quadrupole interactions. []

Q4: What information can be obtained from the proton and fluorine magnetic resonance spectra of this compound in a nematic liquid crystal?

A5: Analyzing these spectra provides valuable insights into the anisotropic nature of the molecule, specifically revealing information about the proton and fluorine chemical shift anisotropies and the signs of indirect spin-spin coupling constants (JHH’, JFF, and JHF). []

Q5: How does the quadrupole moment of this compound influence its desorption kinetics from a graphene surface compared to benzene and hexafluorobenzene?

A6: this compound exhibits zero-order desorption kinetics from a graphene surface, contrasting with the first-order kinetics observed for benzene and hexafluorobenzene. This difference arises from the negligible quadrupole moment of this compound, which promotes the formation of two-dimensional islands, favoring zero-order desorption. []

Q6: Can this compound be utilized as a starting material for synthesizing more complex molecules?

A8: Yes, this compound serves as a versatile starting material in organic synthesis. Its reactivity allows for chemo- and regioselective transformations, enabling the preparation of various multisubstituted benzenes via nucleophilic aromatic substitution and ortho-metalation reactions. []

Q7: How does this compound contribute to the synthesis of catechin-class polyphenols?

A9: this compound acts as an A-ring equivalent in a novel synthetic approach for catechin-class polyphenols. This strategy involves the reaction of lithiated this compound with an epoxy alcohol, followed by a pyran cyclization, ultimately leading to the formation of (-)-epicatechin and its 3-O-gallate. []

Q8: How does the ethynyl substituent influence the π-π stacking affinity of 1,3,5-triethynylbenzene compared to this compound?

A10: Theoretical studies reveal that the presence of ethynyl substituents in 1,3,5-triethynylbenzene enhances its π-π stacking affinity compared to both benzene and this compound. This increased affinity is evident from the higher binding energies observed in stacked dimers of the ethynyl-substituted arene. []

Q9: How do silylenes with different coordinated silicon atoms react with this compound?

A11: Both two-coordinate and three-coordinate silylenes can activate C-F or C-H bonds in this compound. Interestingly, the selectivity for C-F versus C-H activation depends on the coordination environment of the silylene, offering a controlled approach towards diverse silicon(IV) products. []

Q10: How does the electronic nature of the aromatic ring influence the interaction between gold complexes (AuX) and substituted benzenes like this compound?

A12: Theoretical investigations suggest that the nature of the interaction between AuX and substituted benzenes, including this compound, can range from noncovalent to covalent depending on the electronic properties of both the gold complex and the aromatic ring. []

Q11: How are computational chemistry methods employed to understand the properties and reactivity of this compound?

A13: Computational techniques like Density Functional Theory (DFT) are valuable tools for studying this compound. These methods help predict vibrational frequencies, elucidate reaction mechanisms, analyze intermolecular interactions, and gain insights into its electronic structure. [, ]

Q12: What is the role of molecular dynamics simulations in understanding the behavior of this compound in mixtures?

A14: Molecular dynamics simulations provide a detailed view of this compound's interactions within a mixture. This technique helps analyze local ordering, diffusion properties, and the impact of the molecule's quadrupole moment on its interactions with surrounding species. [, , ]

Q13: How is the Optical Kerr Effect (OKE) spectroscopy utilized in the study of this compound?

A15: OKE spectroscopy provides insights into the reorientational dynamics and intermolecular interactions of this compound in liquid phases. By analyzing the OKE spectra, researchers can probe the molecule's rotational diffusion and infer information about its local environment. [, , ]

Q14: What insights can be obtained from the inelastic neutron scattering spectra of this compound?

A16: These spectra, combined with DFT calculations, provide information about the vibrational modes of this compound, particularly the optically inactive fundamentals. This approach aids in accurate vibrational assignments and enhances our understanding of the molecule's structure and dynamics. []

Q15: What are the potential applications of this compound in the context of Ruthenium(II)-Arene complexes?

A18: this compound serves as a ligand in Ruthenium(II)-Arene complexes, which have gained attention for their potential applications in anticancer agents and CO2 reduction catalysts. Modifying the this compound ligand in these complexes allows for fine-tuning the pKa values and thus modulating their reactivity and biological activity. []

Q16: How does this compound behave as an anesthetic agent compared to other aromatic anesthetics?

A19: Research indicates that this compound exhibits modest inhibition of voltage-gated sodium channels (NaV1.2) compared to other aromatic anesthetics like benzene and fluorobenzene. This suggests that while this compound may possess anesthetic properties, its potency might be lower than some of its structural analogues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.